
Ligritinib: A Comparative Analysis of a Novel
AXL Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ligritinib

Cat. No.: B15579023 Get Quote

For Immediate Release

HAYWARD, CA – December 7, 2025 – Ligritinib (AB801), a novel, potent, and highly selective

oral inhibitor of the AXL receptor tyrosine kinase, is emerging as a promising therapeutic agent

in oncology. Preclinical data demonstrate its potential to overcome therapeutic resistance and

enhance the efficacy of standard-of-care treatments across various tumor types. This guide

provides a comparative analysis of Ligritinib's preclinical performance, offering researchers,

scientists, and drug development professionals a comprehensive overview of its mechanism of

action, in vitro and in vivo activity, and a comparison with other AXL inhibitors.

Ligritinib is currently under clinical evaluation as a single agent in advanced solid tumors and

in combination with chemotherapy for the treatment of non-small cell lung cancer (NSCLC).[1]

Its development is based on the growing understanding of AXL's role in promoting tumor cell

proliferation, survival, invasion, metastasis, and the development of drug resistance.[2][3]

Mechanism of Action
Ligritinib is an orally active AXL receptor tyrosine kinase inhibitor that functions by blocking the

downstream signaling pathway through the inhibition of AXL's kinase activity.[4] AXL, a member

of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is overexpressed in many

cancer types and is associated with a poor prognosis.[2][3] Its activation, either by its ligand

Gas6 or through ligand-independent mechanisms, triggers signaling cascades that promote

cancer cell survival and proliferation, as well as creating an immunosuppressive tumor
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microenvironment.[5] Ligritinib's high potency and selectivity for AXL are designed to minimize

off-target effects.[5]

Figure 1: Mechanism of Action of Ligritinib (AB801).

Comparative In Vitro Activity
Ligritinib has demonstrated significant potency and selectivity in preclinical studies. Its

inhibitory activity against the AXL kinase and its cellular effects on AXL phosphorylation are

summarized below, alongside data for other known AXL inhibitors for comparative purposes.

Inhibitor Target
Biochemica
l IC50

Cellular
pAXL IC50
(serum-
free)

Cellular
pAXL IC50
(100%
serum)

Kinase
Selectivity
(Fold over
AXL Ki)

Ligritinib

(AB801)
AXL 3.3 nM 17 nM 68 nM

MERTK:

860x,

TYRO3:

1400x[6]

Bemcentinib

(BGB324)
AXL 5.2 nM 270 nM 1,100 nM

MERTK:

130x,

TYRO3:

400x[6]

Dubermatinib

(DS1205b)
AXL 77 nM Not Available Not Available

MERTK: 14x,

TYRO3: 9x[6]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance

in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more

potent inhibitor. Ki (inhibition constant) is another measure of inhibitor potency.

In Vivo Efficacy in Different Tumor Models
Preclinical in vivo studies have highlighted Ligritinib's potential in combination therapies for

various cancer types.
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Non-Small Cell Lung Cancer (NSCLC)
In a human lung cancer xenograft model (H1373) with a KRAS G12C mutation, the

combination of Ligritinib (30 mg/kg, oral) and the KRAS inhibitor adagrasib (20 mg/kg)

resulted in significantly greater tumor growth inhibition compared to adagrasib alone.[7]

Similarly, in the CMT-167 KRAS G12C knock-in model, the combination of Ligritinib and

adagrasib led to significant tumor growth inhibition and enhanced survival compared to single-

agent treatments.[7]

Colon Cancer
In a murine colon cancer model (MC38), while single-agent Ligritinib did not show significant

tumor growth inhibition, its combination with oxaliplatin and an anti-PD-1 antibody resulted in

significantly lower tumor volumes and increased survival compared to the doublet therapy of

oxaliplatin and anti-PD-1.[8]

Ovarian and Lung Cancer (Combination with
Chemotherapy)
In vitro studies have shown that Ligritinib enhances the chemosensitivity of ovarian and lung

cancer cells to taxanes.[8] In ovarian cancer cell spheroids, the combination of Ligritinib and

paclitaxel reduced cell viability more effectively than either agent alone.[8] In lung cancer cell

monolayers, the combination of Ligritinib and docetaxel also demonstrated enhanced efficacy.

[8]

Experimental Protocols
In Vitro Kinase and Cellular Assays

HTRF KinEASE-TK Assay: The biochemical potency of inhibitors against AXL kinase was

determined using a Homogeneous Time Resolved Fluorescence (HTRF) KinEASE-TK kit in

the presence of 700 µM ATP.[6]

pAXL ELISA: The cellular activity of inhibitors was assessed by measuring the inhibition of

AXL auto-phosphorylation in HEK293T cells transiently transfected with Nanoluc-tagged

AXL. Following a 1-hour incubation with the compound, cells were lysed, and
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phosphorylated AXL was captured and detected. Assays were conducted in both serum-free

and 100% human serum media.[6]

In Vivo Tumor Models
Human Lung Cancer Xenograft (H1373): H1373 cells were implanted in mice. Tumor-bearing

animals were treated orally with Ligritinib (30 mg/kg) in combination with adagrasib (20

mg/kg).[7]

Murine Colon Cancer Model (MC38): C57BL/6 mice were subcutaneously injected with

MC38 cells. When tumors reached approximately 100 mm³, treatments were initiated.

Ligritinib was administered orally at 30 mg/kg twice daily, oxaliplatin was dosed

intraperitoneally at 10 mg/kg every 7 days for 4 cycles, and the anti-PD-1 antibody was given

intraperitoneally at 10 mg/kg every 5 days.[8]
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Figure 2: General Experimental Workflow for Preclinical Evaluation.

Conclusion
Ligritinib (AB801) is a highly potent and selective AXL inhibitor with a promising preclinical

profile. The available data suggest that its primary strength may lie in its ability to overcome

resistance and enhance the efficacy of other anticancer therapies, including targeted agents,

chemotherapy, and immunotherapy. While direct comparative data on its single-agent activity

across a broad range of tumor types is still emerging, the initial findings in NSCLC and colon

cancer models, along with its strong in vitro profile, position Ligritinib as a significant candidate

for further clinical development. Future studies will be crucial to fully elucidate its therapeutic

potential in various oncology indications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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